N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide
CAS No.: 329018-17-9
Cat. No.: VC5405603
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329018-17-9 |
|---|---|
| Molecular Formula | C10H11F3N2O |
| Molecular Weight | 232.206 |
| IUPAC Name | N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide |
| Standard InChI | InChI=1S/C10H11F3N2O/c1-15(9(16)10(11,12)13)6-7-3-2-4-8(14)5-7/h2-5H,6,14H2,1H3 |
| Standard InChI Key | MGNHZKCQNNTUNI-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-[(3-Aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide features a trifluoroacetamide backbone substituted with a methyl group and a (3-aminophenyl)methyl moiety at the nitrogen atom (Figure 1). The trifluoromethyl group (-CF₃) imparts significant electronegativity and lipophilicity, while the 3-aminophenyl group introduces aromaticity and potential for further functionalization via its primary amine .
IUPAC Name:
2,2,2-Trifluoro-N-[(3-aminophenyl)methyl]-N-methylacetamide
SMILES:
CN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F
InChI Key:
MGNHZKCQNNTUNI-UHFFFAOYSA-N
Physical and Chemical Properties
Key Characteristics
| Property | Value/Description | Source |
|---|---|---|
| Physical State | Liquid at room temperature | |
| Purity | ≥95% | |
| Solubility | Slight in chloroform, methanol; soluble in DMSO | |
| Storage | Ambient temperature, inert atmosphere recommended |
The compound’s liquid state at room temperature contrasts with simpler trifluoroacetamides like N-methyl-2,2,2-trifluoroacetamide (CAS 815-06-5), which is a crystalline solid (mp 49–51°C) . This difference highlights the plasticizing effect of the bulky (3-aminophenyl)methyl group.
Stability and Reactivity
The primary amine on the aromatic ring renders the compound sensitive to oxidation and electrophilic substitution reactions. The trifluoroacetamide group is hydrolytically stable under neutral conditions but may degrade under strong acidic or basic conditions, releasing trifluoroacetic acid .
Applications in Research
Pharmaceutical Intermediate
N-[(3-Aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide is primarily utilized as a synthetic intermediate. Its applications include:
-
Receptor Ligand Development:
The 3-aminophenyl group serves as a pharmacophore in designing ligands for neurotransmitter receptors, such as NMDA receptors implicated in neurological disorders . For example, derivatives of this compound have been explored as positron emission tomography (PET) tracers for imaging ion channels in Alzheimer’s disease . -
Peptide Mimetics:
The trifluoroacetamide moiety is employed in peptide synthesis to enhance metabolic stability. Analogous compounds, such as N-methyl-N-(trifluoroacetyl)-α-aminoacetophenone (CAS 13330051), demonstrate utility in creating protease-resistant peptides . -
Antiviral Agents:
Structural analogs of this compound are precursors in synthesizing nucleoside analogs with antiviral activity, leveraging the electron-withdrawing CF₃ group to modulate bioavailability .
Comparison with Related Compounds
| Compound | CAS | Key Differences | Applications |
|---|---|---|---|
| N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 | Lacks aromatic amine; crystalline solid | Solvent, polymer intermediate |
| N-Methyl-N-(trifluoroacetyl)-α-aminoacetophenone | 13330051 | Contains phenacyl group; solid at RT | Peptide synthesis |
The target compound’s liquid state and aromatic amine functionality distinguish it from simpler trifluoroacetamides, enabling unique reactivity in drug discovery .
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